molecular formula C12H15ClO2S B11956317 9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide CAS No. 33800-84-9

9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide

Cat. No.: B11956317
CAS No.: 33800-84-9
M. Wt: 258.76 g/mol
InChI Key: BWNCZALTXQSFOM-UHFFFAOYSA-N
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Description

9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide is a complex organic compound with a unique structure It is characterized by the presence of a chlorine atom, a methanothiomethano bridge, and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide typically involves a multi-step process. One common method includes the Diels-Alder reaction of cyclopentadiene with 1,4-benzoquinone, followed by chlorination and oxidation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DDQ for oxidation and dichlorocarbene for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include 1-vinylnaphthalene derivatives from oxidative rearrangement and various substituted naphthalene derivatives from substitution reactions .

Scientific Research Applications

9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide exerts its effects involves interactions with molecular targets and pathways. For instance, its reaction with electrophilic reagents is facilitated by the stabilizing interaction between the C–Cl σ* orbital and the π-system of the naphthalene core . This interaction leads to regioselective reactions and the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide is unique due to its specific structural features, such as the methanothiomethano bridge and the presence of a chlorine atom

Properties

CAS No.

33800-84-9

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

11-chloro-12λ6-thiatricyclo[4.4.3.01,6]trideca-3,8-diene 12,12-dioxide

InChI

InChI=1S/C12H15ClO2S/c13-10-12-7-3-1-5-11(12,6-2-4-8-12)9-16(10,14)15/h1-4,10H,5-9H2

InChI Key

BWNCZALTXQSFOM-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC23C1(CC=CC2)CS(=O)(=O)C3Cl

Origin of Product

United States

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